3-(4-Fluorophenyl)-1,3-oxazolidin-2-one
Description
3-(4-Fluorophenyl)-1,3-oxazolidin-2-one is a fluorinated oxazolidinone derivative characterized by a five-membered oxazolidinone ring substituted with a 4-fluorophenyl group at position 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs containing the oxazolidinone pharmacophore, which is known for antibacterial and antithrombotic activities . Its structural simplicity and versatility make it a scaffold for derivatization, enabling modifications that enhance biological activity, metabolic stability, or synthetic utility.
Properties
Molecular Formula |
C9H8FNO2 |
|---|---|
Molecular Weight |
181.16g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H8FNO2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h1-4H,5-6H2 |
InChI Key |
XWZUOAWIJKVLKC-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1C2=CC=C(C=C2)F |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(4-Aminophenyl)-1,3-oxazolidin-2-one
- Structure: Differs by the substitution of the 4-fluorophenyl group with a 4-aminophenyl group.
- Applications : A key motif in drugs like Rivaroxaban (anticoagulant), Sutezolid (antibiotic), and Linezolid (antibiotic) .
- Synthesis: Produced via catalytic reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one using Au nanoclusters (Au-NCs/SCNPs) in water, achieving 89% yield after 20 hours .
- Key Difference: The amino group enhances hydrogen-bonding capacity, improving target binding in pharmaceuticals compared to the fluoro derivative.
(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
- Structure: Features a hydroxypentanoyl side chain and a phenyl group at position 3.
- Applications : Intermediate in ezetimibe synthesis; exhibits >95% conversion in biocatalytic reductions due to stereochemical precision (S-configuration at C4 and C5) .
- Key Difference: The hydroxypentanoyl group introduces chirality and hydroxyl functionality, critical for enzymatic recognition and metabolic stability .
(5S)-5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one
- Structure: Contains an aminomethyl group at position 5 of the oxazolidinone ring.
- Applications: Potential precursor for CNS-targeted drugs; the aminomethyl group may enhance blood-brain barrier penetration .
- Key Difference: The aminomethyl substituent alters electronic properties and solubility, impacting pharmacokinetics compared to the parent compound .
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one
(4R)-3-[(4-Fluorophenyl)acetyl]-4-isopropyl-1,3-oxazolidin-2-one
- Structure : Includes an acetylated 4-fluorophenyl group and an isopropyl group at position 4.
- Applications : Used in asymmetric synthesis; the isopropyl group enhances steric hindrance, influencing enantioselectivity in catalytic reactions .
Structural and Functional Analysis
Table 1: Comparative Data for Oxazolidinone Derivatives
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Groups (e.g., -F) : Enhance oxidative stability and influence π-π stacking in drug-receptor interactions .
- Amino Groups: Improve solubility and binding affinity but may increase metabolic susceptibility .
- Hydroxyl Groups : Introduce hydrogen-bonding sites, critical for enzymatic catalysis and chiral resolution .
Stereochemical Considerations
Stereochemistry significantly impacts biological activity. For example, the (4S,5S) configuration in ezetimibe intermediates ensures proper alignment with UDP-glucuronyl transferase enzymes, enabling efficient glucuronidation .
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